molecular formula C9H11N3 B1604423 Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine CAS No. 885275-83-2

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

Cat. No. B1604423
M. Wt: 161.2 g/mol
InChI Key: BIKHBXLQYBABBC-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This synthesis method is desirable due to its tremendous use in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride has been reported . The InChI code is 1S/C9H11N3.2ClH/c1-10-6-8-7-11-9-4-2-3-5-12(8)9;;/h2-5,7,10H,6H2,1H3;2*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions are considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

Material Science

  • Scientific Field : Material Science
  • Application Summary : Imidazo[1,2-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .

Insomnia Treatment

  • Scientific Field : Pharmacology
  • Application Summary : Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which include zolpidem, are widely used in medicine . Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .

Luminescent Materials

  • Scientific Field : Material Science
  • Application Summary : This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . They have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .

Chemical Research

  • Scientific Field : Chemistry
  • Application Summary : “Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine” is used in chemical research . It’s a unique chemical that can be used to synthesize other compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .

Pharmaceutical Research

  • Scientific Field : Pharmacology
  • Application Summary : “Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine” is used in pharmaceutical research . It’s a unique chemical that can be used to synthesize other compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of these applications are not quantitatively detailed in the source .

properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-yl-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-10-6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHBXLQYBABBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650283
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine

CAS RN

885275-83-2
Record name N-Methylimidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Imidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({imidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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